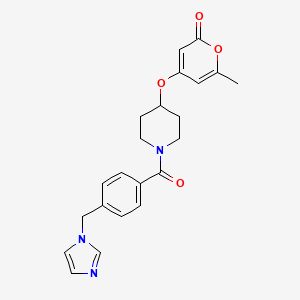

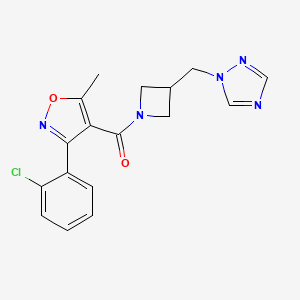

4-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

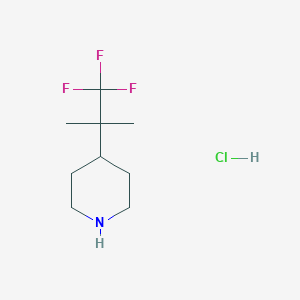

The compound contains several functional groups including an imidazole ring, a benzoyl group, a piperidine ring, and a pyranone ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in a variety of reactions due to its amphoteric nature .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated antibacterial and antimycobacterial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis . For example, compounds 1a and 1b exhibited good antimicrobial properties.

Anti-Inflammatory Effects

Imidazole-based molecules have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways and offer potential therapeutic benefits in conditions related to inflammation .

Antitumor Activity

Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their potential as anticancer agents, targeting specific pathways involved in tumor growth and metastasis .

Antidiabetic Properties

Imidazole-containing compounds have been studied for their antidiabetic activity. These molecules may impact glucose metabolism and insulin sensitivity, making them relevant in diabetes research .

Antioxidant Effects

Imidazole derivatives possess antioxidant properties, which can help counteract oxidative stress and protect cells from damage. These compounds may find applications in preventing age-related diseases and promoting overall health .

Antiviral Potential

Researchers have investigated imidazole-based compounds as potential antiviral agents. These molecules may inhibit viral replication or entry, making them relevant in the fight against viral infections .

Ulcerogenic Activity

Some imidazole derivatives have been studied for their ulcerogenic effects. Understanding their impact on gastric mucosa and ulcer formation is essential for drug development and gastroenterology research .

Other Applications

Apart from the mentioned fields, imidazole-containing compounds have diverse applications, including antiallergic, antipyretic, antifungal, and antihelmintic activities. Commercially available drugs containing a 1,3-diazole ring include clemizole, omeprazole, and metronidazole .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

4-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-16-12-20(13-21(26)28-16)29-19-6-9-25(10-7-19)22(27)18-4-2-17(3-5-18)14-24-11-8-23-15-24/h2-5,8,11-13,15,19H,6-7,9-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFKVAJPLNDMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole](/img/structure/B2638187.png)

![1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B2638188.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)

![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)

![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)